![molecular formula C10H12N4S B1483266 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide CAS No. 2098070-06-3](/img/structure/B1483266.png)
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide
Overview
Description
Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . It’s a basic unit in many biologically active and commercially important compounds . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Scientific Research Applications
Organic Semiconductors
Thiophene derivatives, such as 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide , are pivotal in the development of organic semiconductors . These compounds can be used to create materials with high charge-carrier mobility, which are essential for the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors
In industrial chemistry, thiophene-based molecules serve as effective corrosion inhibitors . The specific structure of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide could potentially be tailored to protect metals and alloys from corrosive processes.
Pharmacological Properties
Compounds with a thiophene ring system exhibit a wide range of pharmacological properties. They have been studied for their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The subject compound could be explored for similar bioactivities, contributing to the development of new therapeutic agents.
Dental Anesthetics
Thiophene derivatives have been utilized in dental anesthetics, such as articaine, which is a voltage-gated sodium channel blocker . The structural similarity of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide to known anesthetics suggests potential application in this field.
Anti-HIV Activity
Indole and thiophene derivatives have shown promise in anti-HIV activity. The compound could be synthesized and screened for its efficacy against HIV, contributing to the search for novel anti-HIV medications .
Antiviral Agents
Thiophene-based compounds have been reported to possess antiviral properties. With the ongoing need for new antiviral drugs, 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide could be a candidate for the development of drugs targeting a broad range of RNA and DNA viruses .
Material Science
Thiophene derivatives are also significant in material science, particularly in the advancement of organic electronics . The subject compound could be instrumental in creating new materials with desirable electronic properties.
Synthetic Chemistry
The compound’s structure lends itself to various synthetic chemistry applications. It could be used as a building block for the synthesis of more complex molecules, especially in the creation of new thiophene derivatives through heterocyclization reactions .
Mechanism of Action
Target of Action
The compound contains a thiophene ring, which is a common structural motif in biologically active compounds . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Without specific studies on this compound, it’s difficult to say exactly how it interacts with its targets. Compounds with similar structures have been shown to interact with various receptors and enzymes, leading to changes in cellular function .
Biochemical Pathways
Again, without specific information, it’s hard to say exactly which biochemical pathways this compound affects. Thiophene derivatives have been shown to interact with a variety of biochemical pathways, depending on their specific structure and the targets they interact with .
Safety and Hazards
Future Directions
The future directions for research on “1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by thiophene and pyrazole derivatives, it could be of interest in fields such as medicinal chemistry .
properties
IUPAC Name |
2-ethyl-5-thiophen-2-ylpyrazole-3-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-14-8(10(11)12)6-7(13-14)9-4-3-5-15-9/h3-6H,2H2,1H3,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMIFKIDKBKILB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CS2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.